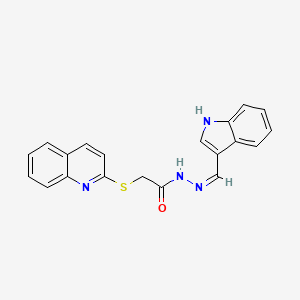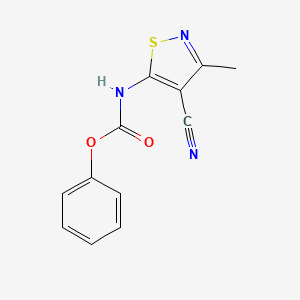![molecular formula C22H24N2O3 B5968098 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide](/img/structure/B5968098.png)
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide, also known as DIMEB, is a synthetic compound that belongs to the family of benzamide derivatives. It has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including PI3K/Akt, NF-κB, and MAPK. It also modulates the expression of various genes involved in cell growth, apoptosis, and inflammation. Moreover, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. It has also been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression.
実験室実験の利点と制限
One of the advantages of using 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide in lab experiments is its high potency and selectivity for its target proteins. Moreover, it has been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, one of the limitations of using 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study its effects on epigenetic regulation and chromatin remodeling. Moreover, the development of more potent and selective derivatives of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide could lead to the discovery of new therapeutic agents. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide in humans could lead to its potential clinical application.
合成法
The synthesis of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminophenylpropanol and 4-dimethylaminopyridine. The final step involves the reaction of the resulting amide with 3,5-dimethyl-4-(methoxymethyl)phenol in the presence of potassium carbonate. The overall yield of the synthesis is around 25%.
科学的研究の応用
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Moreover, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-21(17-9-6-5-7-10-17)23-22(25)18-11-8-12-19(13-18)26-14-20-15(2)24-27-16(20)3/h5-13,21H,4,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXJTAYIEBEMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(cyclobutylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968037.png)
![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B5968042.png)


![2-ethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5968056.png)
![methyl [2-[(3,4-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5968058.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1-(4-fluorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968070.png)

![3-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5968080.png)

![1-[2-(3,4-diethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5968083.png)
![6-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4-pyrimidinol](/img/structure/B5968090.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B5968101.png)